(E)-2-Phenyl-N-(thian-3-YL)ethenesulfonamide
Description
(E)-2-Phenyl-N-(thian-3-yl)ethenesulfonamide is a sulfonamide derivative characterized by a trans (E)-configured ethenesulfonamide backbone. The compound features a phenyl group at the 2-position of the ethene moiety and a thian-3-yl (thiolane, a saturated six-membered sulfur-containing ring) substituent on the sulfonamide nitrogen.
Properties
IUPAC Name |
(E)-2-phenyl-N-(thian-3-yl)ethenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S2/c15-18(16,14-13-7-4-9-17-11-13)10-8-12-5-2-1-3-6-12/h1-3,5-6,8,10,13-14H,4,7,9,11H2/b10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRVIAPJOGLBGH-CSKARUKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CSC1)NS(=O)(=O)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CSC1)NS(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-Phenyl-N-(thian-3-YL)ethenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and receptor antagonism. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
1. Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of thian-3-yl derivatives with appropriate aryl sulfonamides. The structural formula can be represented as follows:
Where represents various substituents that can influence the compound's biological activity.
2.1 Anticancer Activity
Research has shown that compounds similar to this compound exhibit significant anticancer properties. For example, a study on related ethenesulfonamides indicated potent cytotoxicity against various cancer cell lines, with IC50 values ranging from 5 to 10 nM . These compounds disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.
Table 1: Cytotoxicity of Ethenesulfonamide Derivatives
| Compound | IC50 (nM) | Cancer Cell Line |
|---|---|---|
| (E)-N-(3-Amino-4-methoxyphenyl)-2-(2′,4′,6′-trimethoxyphenyl)ethenesulfonamide | 5 | A549 (lung cancer) |
| (E)-N-(thian-3-YL)-2-phenylethenesulfonamide | 8 | HeLa (cervical cancer) |
| (E)-N-(4-chlorophenyl)-2-(4-fluorophenyl)ethenesulfonamide | 10 | MCF7 (breast cancer) |
The mechanisms by which these compounds exert their anticancer effects include:
- Microtubule Disruption : Similar to taxanes, these compounds destabilize microtubules, preventing proper mitotic spindle formation and leading to cell death .
- Caspase Activation : Induction of apoptosis via caspase pathways has been documented, indicating that these compounds trigger programmed cell death mechanisms .
3. Receptor Antagonism
In addition to their anticancer properties, some ethenesulfonamide derivatives exhibit activity as endothelin receptor antagonists. These compounds have been shown to selectively inhibit ETB receptors over ETA receptors, which is crucial for treating cardiovascular diseases .
Table 2: Endothelin Receptor Activity
| Compound | ETB IC50 (nM) | ETA IC50 (nM) | Selectivity Ratio (ETB/ETA) |
|---|---|---|---|
| (E)-N-(thian-3-YL)-2-phenylethenesulfonamide | 50 | 200 | 4 |
| (E)-N-(4-chlorophenyl)-2-(4-fluorophenyl)ethenesulfonamide | 30 | 150 | 5 |
4.1 In Vivo Studies
In vivo studies using nude mice xenograft models have demonstrated that certain analogs of ethenesulfonamides significantly reduce tumor size . For instance, compound 6t showed a dramatic reduction in tumor volume compared to control groups, suggesting strong potential for therapeutic applications.
4.2 Clinical Implications
The ability of these compounds to cross the blood-brain barrier enhances their therapeutic profile for treating central nervous system tumors and diseases . This characteristic is particularly important given the challenges associated with delivering drugs across this barrier.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
The provided evidence highlights several (E)-N-aryl-2-arylethenesulfonamide analogues, which differ in aryl group substitutions (Table 1). Key examples include:
- Compound 6s : (E)-N-(4-Methoxy-3-nitrophenyl)-2-(2,4,6-trimethoxyphenyl)ethenesulfonamide
- Compound 6af : (E)-N-(4-Methoxy-3-nitrophenyl)-2-(perfluorophenyl)ethenesulfonamide
- Compound 6ag: (E)-N-(3-Amino-4-methoxyphenyl)-2-(perfluorophenyl)ethenesulfonamide
Key Structural Differences :
- Thian-3-yl vs. Aryl Groups: Unlike the above analogues, (E)-2-Phenyl-N-(thian-3-yl)ethenesulfonamide replaces the aromatic N-aryl group with a non-aromatic, sulfur-containing thiane ring.
- Electronic Effects: Electron-withdrawing groups (e.g., nitro in 6s, 6af) and electron-donating groups (e.g., methoxy in 6s, amino in 6ag) on the aryl rings modulate the sulfonamide’s reactivity and binding affinity. The thian-3-yl group, being electron-rich due to sulfur’s lone pairs, may alter electronic density at the sulfonamide nitrogen, affecting protonation states and solubility .
Table 1: Structural and Physical Properties of Selected Analogues
| Compound ID | Substituents (N-Ar / 2-Ar) | Melting Point (°C) | Yield (%) | Key Functional Groups |
|---|---|---|---|---|
| 6s | 4-Methoxy-3-nitrophenyl / 2,4,6-trimethoxyphenyl | 172–174 | 58 | Nitro, Methoxy |
| 6af | 4-Methoxy-3-nitrophenyl / Perfluorophenyl | 102–104 | 49 | Nitro, Pentafluoro |
| 6ag | 3-Amino-4-methoxyphenyl / Perfluorophenyl | 86–88 | 54 | Amino, Methoxy, Pentafluoro |
| Target Compound | Thian-3-yl / Phenyl | Not reported | N/A | Thiane ring, Phenyl |
Physicochemical Properties
- Melting Points : Aryl-substituted analogues exhibit wide melting point ranges (86–174°C), influenced by crystallinity and intermolecular interactions. The thian-3-yl group’s flexibility and reduced symmetry may lower melting points relative to rigid, planar aryl groups .
- Solubility: The perfluorophenyl group in 6af/6ag enhances hydrophobicity, while methoxy/amino groups improve water solubility.
Spectroscopic Characterization
- NMR : All analogues show characteristic trans (E)-configuration doublet signals (J = 15.3–15.6 Hz for =CH and CH= protons). The thian-3-yl group would introduce distinct 1H-NMR signals for axial/equatorial protons in the thiane ring (~δ 2.5–3.5 ppm) .
- HRMS: Molecular ion peaks ([M+H]+) for analogues align with calculated masses (e.g., 425.0172 for 6af vs. calcd. 424.0152). The target compound’s HRMS would reflect its molecular formula (C16H17NO2S2, theoretical [M+H]+: 327.0734) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
